molecular formula C14H17F3N2O2 B5364316 2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide

2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide

Cat. No. B5364316
M. Wt: 302.29 g/mol
InChI Key: TXBIYECJSDFBAN-UHFFFAOYSA-N
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Description

2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide, also known as TFAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFAA is a white crystalline powder that is soluble in water and commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic compounds to form covalent adducts. This compound has also been shown to inhibit certain enzymes such as chymotrypsin and trypsin.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not have any significant effects on the biochemical and physiological processes in the body. However, this compound has been shown to have some antimicrobial activity against certain pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide is its high reactivity and selectivity, making it a useful reagent in organic synthesis. This compound is also readily available and relatively inexpensive. However, this compound can be difficult to handle due to its high reactivity and can react with other compounds in the lab, leading to unwanted side reactions.

Future Directions

There are several potential future directions for the study of 2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide. One area of interest is the development of new synthetic methods using this compound as a reagent. This compound can also be used as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine followed by the addition of acetic anhydride. The resulting product is then purified through crystallization to obtain this compound in high yield and purity.

Scientific Research Applications

2-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of various compounds with potential therapeutic properties. This compound has also been used as a reagent in the synthesis of polymers and other materials with unique properties.

properties

IUPAC Name

2-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)11-3-1-2-10(6-11)7-12-8-19(4-5-21-12)9-13(18)20/h1-3,6,12H,4-5,7-9H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBIYECJSDFBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC(=O)N)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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